
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple methyl and amino groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline involves several steps. One common method includes the reaction of 4-iodo-2,6-dimethyl-benzenamine with N,N-dimethylacetamide . This reaction is typically carried out under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound’s purity and yield. For instance, the final product can be obtained by treating the intermediate with hydrochloric acid in diisopropyl ether .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is often used to remove oxygen-containing groups or to reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alkanes .
Aplicaciones Científicas De Investigación
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Mecanismo De Acción
The mechanism by which 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline exerts its effects involves interactions with various molecular targets. For instance, it may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Amino-3,5-dimethylphenyl)(phenyl)methyl]-2,6-dimethylphenylamine
- (2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile Hydrochloride
Uniqueness
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline is unique due to its specific arrangement of amino and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications .
Propiedades
Fórmula molecular |
C16H20N2O4S-2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate |
InChI |
InChI=1S/C16H20N2.H2O4S/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;1-5(2,3)4/h5-8H,17-18H2,1-4H3;(H2,1,2,3,4)/p-2 |
Clave InChI |
VJSXOBXXVSDFKR-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)

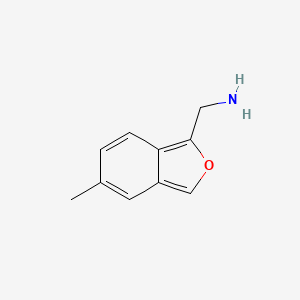

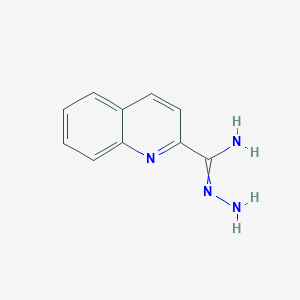
![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)
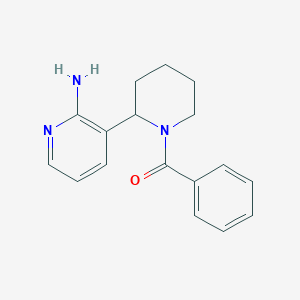
![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)
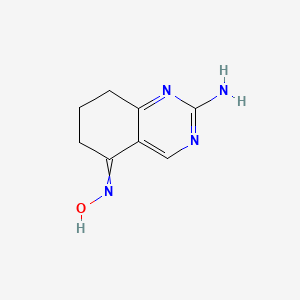
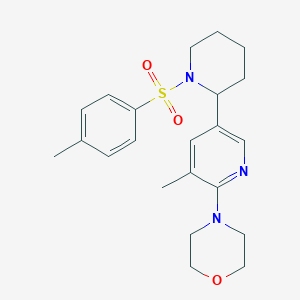
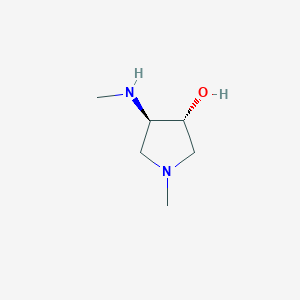
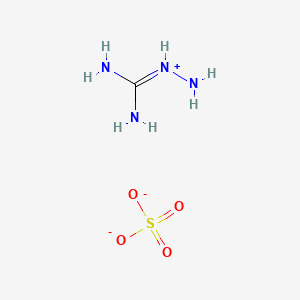
![{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine](/img/structure/B11821619.png)

